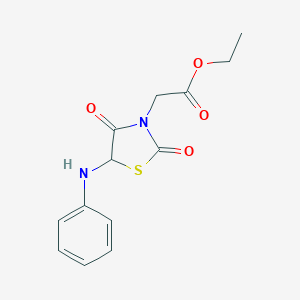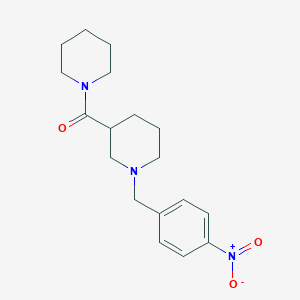
Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate, also known as EA, is a compound that has gained attention in the scientific community due to its potential application in various fields such as medicine, agriculture, and industry. EA is a thiazolidine-based compound that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate is not yet fully understood. However, studies have shown that Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate can interact with various enzymes and proteins in the body, leading to its pharmacological effects. Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate can reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has several advantages as a compound for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It also exhibits a wide range of pharmacological effects, making it a versatile compound for studying various diseases and conditions. However, there are also limitations to using Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate in lab experiments. Its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in vivo. Additionally, Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been shown to exhibit cytotoxicity at high concentrations, which could limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for the research on Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate. One potential direction is to further investigate its mechanism of action, which could provide insights into its therapeutic potential. Another direction is to study the potential of Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Additionally, the use of Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate as a precursor for the synthesis of other compounds could be explored further. Overall, the research on Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has shown promising results, and further studies could lead to the development of new therapies and treatments.
Méthodes De Synthèse
Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate can be synthesized through a multi-step process that involves the reaction of aniline with ethyl acetoacetate, followed by the addition of thiosemicarbazide and acetic anhydride. The final product is obtained through the cyclization of the intermediate compound with acetic acid. This synthesis method has been optimized to increase the yield and purity of Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate.
Applications De Recherche Scientifique
Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been studied extensively for its potential application in various fields. In medicine, Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential to treat Alzheimer's disease and Parkinson's disease. In agriculture, Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been used as a fungicide and insecticide due to its ability to inhibit the growth of fungi and insects. In industry, Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been used as a precursor for the synthesis of other compounds.
Propriétés
Formule moléculaire |
C13H14N2O4S |
|---|---|
Poids moléculaire |
294.33 g/mol |
Nom IUPAC |
ethyl 2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate |
InChI |
InChI=1S/C13H14N2O4S/c1-2-19-10(16)8-15-12(17)11(20-13(15)18)14-9-6-4-3-5-7-9/h3-7,11,14H,2,8H2,1H3 |
Clé InChI |
GQEHCJPVZIMAMY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C(SC1=O)NC2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)CN1C(=O)C(SC1=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Nitrobenzyl 5-(dibenzo[b,d]furan-3-ylamino)-5-oxopentanoate](/img/structure/B229445.png)
![N-[[amino(pyridin-4-yl)methylidene]amino]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B229448.png)
![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone thiosemicarbazone](/img/structure/B229450.png)
![2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B229452.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-nitrobenzoyl)piperidine](/img/structure/B229462.png)
![1-{[1-(3-Nitrobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B229465.png)
![Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B229468.png)

![(4-Methylpiperazin-1-yl){1-[(2-nitrophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229472.png)
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-nitrophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229473.png)
![1-({1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B229474.png)
![(4-Methylpiperazino){1-[(4-nitrophenyl)sulfonyl]-3-piperidyl}methanone](/img/structure/B229476.png)
![1-Methyl-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229477.png)
![1-Methyl-4-[1-(3-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229478.png)